2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide
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Overview
Description
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide is a complex organic compound with the molecular formula C26H18Cl2N2O3 It is known for its unique chemical structure, which includes multiple aromatic rings and functional groups such as amides and sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of 2-chlorobenzamide: The 2-chlorobenzoyl chloride is then reacted with ammonia (NH3) to form 2-chlorobenzamide.
Synthesis of 4-aminophenyl sulfone: This intermediate is prepared by reacting 4-nitrophenyl sulfone with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Coupling Reaction: The final step involves coupling 2-chlorobenzamide with 4-aminophenyl sulfone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-(4-(2-chlorobenz
Properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O4S/c27-23-7-3-1-5-21(23)25(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28/h1-16H,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQNIRIJRTOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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